N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
Description
N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine (molecular formula: C₇H₁₂N₄) is a secondary amine featuring a 1,2,3-triazole ring substituted with a methyl group at the N1 position and a cyclopropanamine moiety via a methylene linker. Its SMILES notation is CN1C=C(N=N1)CNC2CC2, and its InChIKey is COBJBBVQXYDCJU-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 133.9 Ų ([M+H]⁺) to 146.3 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Structure
3D Structure
Properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11-5-7(9-10-11)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBJBBVQXYDCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341890-48-9 | |
| Record name | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound would likely follow the same CuAAC methodology, scaled up to accommodate larger quantities. The reaction conditions would be optimized for temperature, pressure, and catalyst loading to ensure maximum yield and purity.
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with various functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used
Scientific Research Applications
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers .
Mechanism of Action
The mechanism of action of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolylmethyl-Quinazolinone Derivatives
Compounds such as 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one () share the triazolylmethyl motif but incorporate a quinazolinone core. These derivatives exhibit potent biological activity, including:
- 87% acetylcholinesterase (AChE) inhibition (comparable to donepezil, a standard AChE inhibitor).
- Cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines, with IC₅₀ values in the micromolar range.
- Induction of apoptosis and G2/M cell cycle arrest in SW620 cells .
Comparison: The quinazolinone scaffold enhances bioactivity through π-π stacking and hydrogen bonding, which the simpler cyclopropanamine-triazole structure lacks. However, the triazole moiety in both compounds may contribute to metal-binding interactions, relevant for enzyme inhibition .
Tris((1-tert-Butyl-1H-1,2,3-triazolyl)methyl)amine
This compound () features three tert-butyl-triazolylmethyl groups attached to a central amine. Key differences include:
- Steric bulk : The tert-butyl groups increase hydrophobicity (logP > 3) compared to the cyclopropanamine derivative (predicted logP ~1.5).
Comparison : The tris-triazole analog’s bulk may hinder membrane permeability but enhance stability in hydrophobic environments.
N-((1-((Tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
This analog () replaces the methyl group on the triazole with a tetrahydrofuran (THF)-derived substituent. Key distinctions:
- Discontinuation : Commercial unavailability () suggests synthesis challenges or instability, possibly due to the THF ring’s sensitivity to acidic conditions .
Comparison : The THF substitution may enhance target engagement in polar binding pockets, but the methyl analog’s simplicity offers synthetic advantages.
Methyl[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]amine
A simpler analog () with a methylamine group instead of cyclopropanamine:
- Molecular weight : 138.08 Da (vs. 152.11 Da for the cyclopropanamine derivative).
- Patent activity : 11 patents indicate industrial interest, though literature data are absent .
N-Cyclopropyl Pyrazole Derivatives
Example: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (). Although based on a pyrazole core, its cyclopropanamine substituent and synthesis (cesium carbonate/copper catalysis) parallel methods for triazole derivatives.
- Characterization : HRMS and NMR data (e.g., δ 8.87 ppm for pyridine protons) provide benchmarks for structural validation .
Comparison : The pyrazole core’s aromaticity differs from the triazole’s dipole, affecting electronic properties and binding modes.
Biological Activity
N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, biochemical interactions, and cellular effects.
Structural Overview
- Molecular Formula : C₇H₁₂N₄
- Molecular Weight : 152.19 g/mol
- SMILES : CN1C=C(N=N1)CNC2CC2
- InChIKey : COBJBBVQXYDCJU-UHFFFAOYSA-N
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve apoptosis induction through the activation of caspase pathways.
Case Study Findings :
- Cell Lines Tested : MCF-7 (breast carcinoma), A549 (lung carcinoma), SW480 (colon carcinoma).
- IC50 Values : Ranged from 10 to 30 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| SW480 | 25 |
The observed cytotoxicity correlates with the compound's ability to disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest it possesses notable efficacy against Gram-positive bacteria.
Antimicrobial Testing Results :
- Minimum Inhibitory Concentration (MIC) : Ranged from 5 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 15 |
| Enterococcus faecalis | 20 |
These findings indicate the potential of this compound as a lead compound for developing new antimicrobial agents.
Biochemical Interactions
The triazole moiety in this compound is known for its ability to interact with various biomolecules. Triazoles can function as ligands that stabilize metal ions in enzymatic reactions, enhancing catalytic activities. For instance, compounds containing triazole groups have been reported to facilitate copper ion catalysis in azide-acetylene cycloaddition reactions.
Cellular Effects
In vitro studies have demonstrated that this compound can influence cell signaling pathways and gene expression. The compound's effects on cellular processes include:
- Induction of apoptosis in cancer cells.
- Disruption of normal cell cycle progression.
Summary of Biological Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 152.19 g/mol |
| Anticancer IC50 (various lines) | 10 - 30 µM |
| Antimicrobial MIC | 5 - 20 µg/mL |
Q & A
Q. What are the key synthetic routes for N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine, and how do reaction conditions influence yield?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by reductive amination or nucleophilic substitution to introduce the cyclopropane moiety. For example, Huisgen cycloaddition between a propargylamine derivative and methyl azide can yield the triazole intermediate, which is then functionalized with a cyclopropane group. Reaction optimization (e.g., solvent polarity, temperature, and catalyst loading) is critical: polar aprotic solvents like DMF improve triazole formation efficiency, while excess reducing agents (e.g., NaBHCN) enhance cyclopropane coupling yields .
Q. Which spectroscopic methods are most effective for structural confirmation of this compound?
- 1H/13C NMR : The triazole proton resonates at δ 7.5–8.0 ppm, while cyclopropane protons appear as multiplets near δ 0.8–1.2 ppm.
- HRMS : Exact mass analysis confirms molecular formula (e.g., CHN requires m/z 193.1184).
- IR : Stretching vibrations for triazole (C=N at ~1600 cm) and cyclopropane (C-C ring at ~1000 cm) are diagnostic .
Advanced Research Questions
Q. How can computational modeling predict the conformational stability of the cyclopropane-triazole system?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the cyclopropane ring’s angle strain is partially offset by hyperconjugation with the triazole’s π-system. Torsional angles between the triazole and cyclopropane groups (optimized at ~60°) influence molecular rigidity, which correlates with bioactivity in receptor-binding studies .
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole-cyclopropane derivatives?
Discrepancies often arise from:
- Substituent positioning : Methylation at the triazole’s 1-position (vs. 2- or 4-) alters steric and electronic profiles.
- Solubility differences : LogP values >2.5 (predicted via ChemAxon) reduce aqueous solubility, impacting in vitro assays.
- Analytical validation : Cross-check purity via HPLC-UV/ELSD (>98%) and control for residual copper catalysts in biological assays .
Q. How does the cyclopropane moiety influence pharmacological selectivity in kinase inhibition studies?
The cyclopropane group imposes a 120° bond angle, mimicking ATP’s adenine moiety. In kinase binding assays (e.g., EGFR inhibition), derivatives with cyclopropane show 3–5× higher selectivity over non-cyclopropane analogs due to reduced off-target interactions. SAR studies suggest replacing cyclopropane with larger rings (e.g., cyclohexane) decreases potency by 40–60% .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
Poor crystallization arises from conformational flexibility and low melting points (<100°C). Strategies include:
- Co-crystallization : Using tartaric acid to form stable salts.
- Slow evaporation : Acetonitrile/water (9:1) at 4°C yields monoclinic crystals (space group P2/c) suitable for X-ray diffraction.
- Cryoprotection : Glycerol (20% v/v) prevents ice formation during data collection .
Methodological Notes
- Synthetic Optimization : Use EDC/HOBt coupling for amide bond formation in related analogs (yield >80%) .
- Biological Assays : Pre-incubate compounds with liver microsomes (30 min, 37°C) to assess metabolic stability .
- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
